Pheneridine
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Overview
Description
Pheneridine is a synthetic opioid analgesic that belongs to the 4-Phenylpiperidine class of compounds. It is chemically related to pethidine (meperidine) and has similar pharmacological effects, including analgesia, sedation, and respiratory depression . this compound is not currently used in medicine and is primarily of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pheneridine can be synthesized through a multi-step process involving the reaction of 4-phenylpiperidine with ethyl chloroformate. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the ester bond .
Industrial Production Methods: The process would likely include purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pheneridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Pheneridine has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and synthesis of 4-Phenylpiperidine derivatives.
Biology: Investigated for its interactions with opioid receptors and potential effects on cellular signaling pathways.
Medicine: Although not used clinically, this compound serves as a reference compound in the development of new analgesics.
Industry: Utilized in the synthesis of related compounds and as a standard in analytical chemistry.
Mechanism of Action
Pheneridine exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate, leading to reduced pain perception and sedation. The molecular targets include the mu-opioid receptor, and the pathways involved are primarily related to G-protein coupled receptor signaling .
Comparison with Similar Compounds
Pethidine (Meperidine): Similar in structure and pharmacological effects but more commonly used in clinical settings.
Anileridine: Another 4-Phenylpiperidine derivative with similar analgesic properties.
Diphenoxylate: Used primarily as an anti-diarrheal agent but shares structural similarities with Pheneridine.
Uniqueness: this compound’s uniqueness lies in its specific chemical structure, which allows for distinct interactions with opioid receptors. Unlike some of its analogs, this compound is not widely used in medicine, making it a valuable compound for research purposes .
Properties
CAS No. |
469-80-7 |
---|---|
Molecular Formula |
C22H27NO2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
ethyl 4-phenyl-1-(2-phenylethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C22H27NO2/c1-2-25-21(24)22(20-11-7-4-8-12-20)14-17-23(18-15-22)16-13-19-9-5-3-6-10-19/h3-12H,2,13-18H2,1H3 |
InChI Key |
IUNKCJPURQMGKG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
469-80-7 | |
Origin of Product |
United States |
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